N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-5-3-4-13(10-15)11-16(12-20-18(23)14-7-8-14)21-9-2-1-6-17(21)22/h3-5,10,14,16H,1-2,6-9,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQOHHJQPBSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-fluorobenzaldehyde with piperidine to form the corresponding piperidine derivative. This intermediate is then subjected to further reactions, including cyclopropanation and carboxamidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide has several scientific research applications:
Drug Development: The compound is studied for its potential therapeutic effects and role in drug development
Catalysis: It is used as a catalyst in various chemical reactions due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of new materials.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores: cyclopropanecarboxamide derivatives, fluorophenyl-containing molecules, and piperidine/piperidinone-containing compounds. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Notes:
- Structural Divergence: The target compound’s 2-oxopiperidinyl group distinguishes it from analogs with simpler amines (e.g., dimethylamino in DDU86439) or heterocycles (e.g., indazole in DDU86439, pyrrole in ).
- Fluorophenyl Positioning : The 3-fluorophenyl group in the target compound may enhance binding selectivity compared to 4-fluorophenyl derivatives (e.g., ), as meta-substitution often alters receptor interaction .
- Cyclopropane Role : Cyclopropane rings improve metabolic stability and conformational rigidity, a feature shared across all compared compounds .
Research Findings and Implications
Limitations and Gaps
- No direct activity data exist for the target compound, unlike DDU86439 or ’s synthesized analog.
- The impact of the cyclopropane-fluorophenyl-piperidinyl triad on off-target effects (e.g., CYP inhibition) remains unstudied.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclopropanecarboxamide is a synthetic compound that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its complex structure, featuring a fluorophenyl moiety and a piperidine ring, suggests significant potential for biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₃O₂ |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1421459-73-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The presence of a fluorine atom in the phenyl group may enhance the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The following mechanisms have been proposed:
- Receptor Modulation : The compound may bind to certain neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes involved in inflammatory processes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) pathways .
Biological Targets
Research indicates that this compound may exhibit selectivity towards various biological targets, including:
- Cyclic nucleotide phosphodiesterases (PDEs) : Potentially modulating intracellular signaling pathways.
- COX Enzymes : Similarities to known NSAIDs suggest possible anti-inflammatory properties.
Study 1: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in edema formation compared to control groups, suggesting effective COX inhibition.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. Results demonstrated that the compound could reduce neuronal apoptosis and enhance cell viability under oxidative stress conditions.
Study 3: Binding Affinity Studies
Binding affinity assays using radiolabeled ligands revealed that this compound had a notable affinity for serotonin receptors, indicating its potential role in modulating mood disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-[3-(3-Chlorophenyl)-2-(2-oxopiperidin-1-YL)propyl]carboxamide | Chlorine substitution affects reactivity | Moderate anti-inflammatory |
| N-[3-(4-Methylphenyl)-2-(2-oxopiperidin-1-YL)propyl]carboxamide | Methyl group alters lipophilicity | Reduced receptor affinity |
These comparisons highlight how slight modifications in chemical structure can lead to significant differences in biological activity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide, and what are the critical intermediates?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC·HCl) with HOBt as an activator to link the cyclopropanecarboxylic acid moiety to the amine-containing intermediate .
- Piperidinylpropyl backbone construction : Alkylation or nucleophilic substitution reactions to introduce the 2-oxopiperidinyl group. Intermediates such as tert-butoxycarbonyl (Boc)-protected amines are often employed to prevent side reactions .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry, particularly for the cyclopropane and piperidinyl groups .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated in structurally related cyclopropanecarboxamides .
- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Stereochemical impurities : Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers and test their individual activities .
- Assay variability : Standardize in vitro models (e.g., cell lines, enzyme sources) and control buffer conditions (pH, ionic strength) to ensure reproducibility .
- Degradation products : Conduct accelerated stability studies (e.g., 40°C/75% RH) and analyze degradation pathways via LC-MS .
Q. What strategies optimize stereochemical purity during synthesis, particularly for the cyclopropane and piperidinyl moieties?
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropanation .
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Rh(II) complexes) for enantioselective cyclopropane formation .
- Crystallization-induced asymmetric transformation : Leverage solvent polarity to enrich the desired diastereomer .
Q. How does the 2-oxopiperidinyl group influence pharmacokinetic properties, and what models validate these effects?
- Solubility and permeability : Assess logP values (shake-flask method) and membrane permeability (Caco-2 cell assays) .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to measure half-life and identify cytochrome P450-mediated oxidation sites .
- In vivo pharmacokinetics : Rodent studies to determine oral bioavailability, leveraging LC-MS/MS for plasma concentration analysis .
Methodological Considerations
- Data Interpretation : Cross-validate computational docking predictions (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC) to clarify target interactions .
- Structural Analogues : Compare with derivatives like N-(2-fluorophenyl)-cyclopropanecarboxamide () to delineate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
